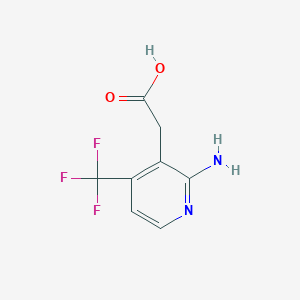

2-Amino-4-(trifluoromethyl)pyridine-3-acetic acid

Descripción

Propiedades

IUPAC Name |

2-[2-amino-4-(trifluoromethyl)pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-1-2-13-7(12)4(5)3-6(14)15/h1-2H,3H2,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBYQIZOKHBQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701231407 | |

| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227582-12-8 | |

| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227582-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation of 2-Amino-4-(trifluoromethyl)pyridine Intermediate

A key intermediate, 2-amino-4-(trifluoromethyl)pyridine, is synthesized by nucleophilic substitution of halogenated trifluoromethylpyridines with ammonia. A patented industrially advantageous method involves:

- Reacting 2,6-dichloro-4-(trifluoromethyl)pyridine with aqueous ammonia in a hydrophilic ether solvent (e.g., 2-methyltetrahydrofuran) at 130–160 °C for 4–7 hours.

- Subsequent catalytic hydrogenation with palladium on carbon under hydrogen pressure (1.6 MPa) at 100 °C for 3 hours to achieve dehalogenation and high purity.

- Workup includes filtration, extraction with ethyl acetate, washing with saturated saline, drying, and recrystallization from n-hexane.

- Typical yield reported is approximately 71.4% with white crystalline product formation.

| Step | Reagents/Conditions | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Amination | 2,6-dichloro-4-(trifluoromethyl)pyridine, NH3 (28%), 2-Me-THF | 150 °C | 6 h | Intermediate formed | Autoclave reaction |

| Hydrogenation | Pd/C (5%), H2 (1.6 MPa), THF/H2O | 100 °C | 3 h | Dehalogenation | Filtration and purification follow |

This method addresses earlier issues of low reactivity, long reaction times, and high by-product formation in conventional processes.

Synthesis of 2-Amino-4-(trifluoromethyl)pyridine-3-acetic Acid

The acetic acid substituent at the 3-position is introduced typically through functionalization of the amino-substituted trifluoromethylpyridine intermediate. Although detailed stepwise procedures specifically for the acetic acid derivative are less frequently published, the synthesis generally involves:

- Alkylation or carboxymethylation at the 3-position of 2-amino-4-(trifluoromethyl)pyridine.

- Controlled reaction conditions to minimize side reactions and optimize regioselectivity.

- Use of continuous flow reactors in industrial settings to enhance efficiency and scalability.

- Purification by crystallization or chromatography to achieve high purity.

A commercial product description from Vulcanchem outlines the compound with CAS No. 1227582-12-8 and molecular formula C8H7F3N2O2, noting that synthesis involves several key steps under controlled conditions to optimize yield and minimize by-products.

Summary Table of Key Preparation Parameters

| Compound | Starting Material | Key Reaction | Catalyst/Solvent | Temperature (°C) | Pressure | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 2-Amino-4-(trifluoromethyl)pyridine | 2,6-dichloro-4-(trifluoromethyl)pyridine | Amination with NH3 | 2-Me-THF, aqueous NH3 | 150 | Autoclave | 6 h | Intermediate | Followed by hydrogenation |

| Same as above | Intermediate | Catalytic hydrogenation | Pd/C, THF/H2O | 100 | 1.6 MPa H2 | 3 h | 71.4 | Dehalogenation step |

| This compound | 2-Amino-4-(trifluoromethyl)pyridine | Functionalization at 3-position | Various, including acetic acid solvents | Controlled | Ambient to elevated | Variable | Not specified | Multi-step, industrial methods use flow reactors |

| 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine acetate | 2-cyano-3-chloro-5-trifluoromethylpyridine | Catalytic hydrogenation | Raney Ni, Acetic acid | Moderate | Low pressure | Variable | High purity | Industrially favorable |

Research Findings and Industrial Relevance

- The patented method for amination and dehalogenation provides a robust industrial process with improved reaction times and purity compared to traditional methods.

- The use of hydrophilic ethers as solvents enhances reactivity and selectivity in amination steps.

- Catalytic hydrogenation under mild pressures with Pd/C or Raney nickel catalysts is effective for removing halogen substituents and converting nitrile groups to amines.

- Continuous flow synthesis techniques are emerging to improve scalability and reproducibility in producing this compound.

- Research continues to optimize functionalization steps at the 3-position to improve yield and reduce by-products, which is critical for pharmaceutical-grade material production.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-(trifluoromethyl)pyridine-3-acetic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

2-Amino-4-(trifluoromethyl)pyridine-3-acetic acid serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations that are essential in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity, making it an attractive candidate for synthesizing compounds with improved biological activity .

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of drug intermediates targeting specific molecular pathways. |

| Agrochemicals | Functions as a precursor in developing herbicides and pesticides. |

| Specialty Chemicals | Employed in creating materials with unique properties due to its trifluoromethyl group. |

Biological Activities

Potential Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have focused on its interaction with various biological targets, exploring its mechanism of action through enzyme modulation and receptor binding .

Case Study: Anticancer Activity

In a study examining the compound's anticancer properties, researchers found that it inhibited the proliferation of specific cancer cell lines. The mechanism was attributed to its ability to interfere with cell signaling pathways critical for tumor growth .

Medicinal Chemistry

Drug Development Intermediates

The compound is extensively utilized as an intermediate in drug development. Its unique structural features allow it to participate in various reactions, yielding derivatives with enhanced pharmacological profiles. For instance, modifications of the amino and acetic acid groups can lead to compounds with increased efficacy against targeted diseases .

Industrial Applications

Production of Specialty Chemicals

In industry, this compound is used to produce specialty chemicals that require specific functional groups for enhanced performance. Its application extends to the formulation of agrochemicals that are crucial for modern agriculture, particularly in developing effective pest control agents .

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino group may participate in hydrogen bonding and other interactions that influence the compound’s biological effects.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Effects: The -CF₃ group in the target compound enhances acidity at the acetic acid moiety compared to methyl analogs (e.g., 2-amino-4-methylpyridinium trifluoroacetate) .

- Hydrogen-Bonding Capacity: The amino group (-NH₂) in the target compound enables stronger hydrogen-bond interactions (e.g., N–H⋯O motifs) compared to fluoro-substituted analogs (e.g., 2-fluoro-4-(trifluoromethyl)pyridine-3-acetic acid) .

Crystallographic and Stability Comparisons

- Crystal Packing: In 2-amino-4-methylpyridinium trifluoroacetate, the amino group participates in R₂²(8) hydrogen-bond motifs with trifluoroacetate anions, stabilizing the crystal lattice. The target compound’s -CF₃ group may reduce such interactions due to steric bulk but enhance thermal stability via hydrophobic effects .

- Thermal and Chemical Stability : The -CF₃ group in the target compound likely increases resistance to oxidative degradation compared to methyl or unfluorinated analogs. However, it may react with strong acids/bases, as seen in safety data for 4-(trifluoromethyl)-3-pyridinecarboxylic acid .

Actividad Biológica

2-Amino-4-(trifluoromethyl)pyridine-3-acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a trifluoromethyl group, which significantly influences its biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration and interaction with biological targets.

1. Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of pyridine derivatives. The compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 μg/mL |

| Escherichia coli | 4–8 μg/mL |

| Pseudomonas aeruginosa | 2–4 μg/mL |

| Candida albicans | 3.9 μg/mL |

These findings suggest that this compound exhibits significant antimicrobial activity, comparable to other known agents .

2. Anticancer Activity

Research has indicated that this compound may possess anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 12.07 |

| A549 (lung cancer) | 5.33 |

| MCF-7 (breast cancer) | 3.46 |

The mechanism of action appears to involve cell cycle arrest at the G2/M phase, with alterations in apoptotic pathways evidenced by changes in Bcl-2 and Bax expression levels .

3. Anti-inflammatory Activity

The compound's anti-inflammatory effects have also been explored, particularly in models of acute inflammation. It was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of pyridine derivatives, including this compound:

- Study on Antimicrobial Activity : A recent study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), where it showed a significant reduction in bacterial viability compared to controls .

- Anticancer Research : In a comparative study of various pyridine derivatives, this compound was noted for its high potency against several cancer cell lines, leading researchers to propose further investigation into its structure-activity relationships .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and inflammatory pathways.

- Receptor Modulation : It shows potential as a modulator of receptors involved in pain and inflammation pathways.

Q & A

Q. What are the implications of replacing the trifluoromethyl group with other halogens in structure-activity studies?

- Methodology : Synthesize analogs (e.g., Cl, Br, CF₂H) and compare logP (HPLC-based) and bioactivity. For instance, CF₃ enhances metabolic stability but reduces solubility. In vitro assays (e.g., enzyme inhibition IC₅₀) quantify trade-offs. QSAR models correlate substituent effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.